Product packaging for 1-(1-Chloropropan-2-yl)azepane(Cat. No.:CAS No. 7500-35-8)

1-(1-Chloropropan-2-yl)azepane

Cat. No.: B14009133
CAS No.: 7500-35-8
M. Wt: 212.16 g/mol
InChI Key: ISDYWXZELMLRTH-UHFFFAOYSA-N
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Description

1-(1-Chloropropan-2-yl)azepane is an organic compound featuring an azepane ring—a seven-membered cyclic secondary amine—substituted with a 1-chloropropan-2-yl group . This structure combines a heterocyclic scaffold with a chloroalkane functional group, making it a valuable intermediate in synthetic organic chemistry. Its primary research application is as a chemical building block for the development and discovery of novel compounds, particularly in the fields of medicinal chemistry and drug discovery. Researchers utilize this compound to synthesize more complex molecules, where the azepane ring can contribute to pharmacological activity and the chlorine atom serves as a reactive site for further functionalization. Azepanes, the core structural motif of this compound, are recognized as important scaffolds in medicinal chemistry . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The compound is identified by the CAS Registry Number 7500-35-8 . CAS Numbers are unique numerical identifiers assigned to every known chemical substance and provide a reliable way to reference a specific molecular entity across scientific databases and regulatory documents . For research purposes, it is essential to consult the specific Certificate of Analysis (COA) for data on purity and characterization upon receipt of the material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19Cl2N B14009133 1-(1-Chloropropan-2-yl)azepane CAS No. 7500-35-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

7500-35-8

Molecular Formula

C9H19Cl2N

Molecular Weight

212.16 g/mol

IUPAC Name

1-(1-chloropropan-2-yl)azepane;hydrochloride

InChI

InChI=1S/C9H18ClN.ClH/c1-9(8-10)11-6-4-2-3-5-7-11;/h9H,2-8H2,1H3;1H

InChI Key

ISDYWXZELMLRTH-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)N1CCCCCC1.Cl

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 1 1 Chloropropan 2 Yl Azepane

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 1-(1-Chloropropan-2-yl)azepane identifies the primary bond disconnection at the nitrogen-carbon bond of the azepane ring. This leads to two principal synthons: the azepane nucleophile and a 1-chloropropan-2-yl electrophile. A plausible precursor for the electrophilic component is 1,2-dichloropropane (B32752). This disconnection suggests a straightforward synthetic approach via nucleophilic substitution.

Further analysis can envision the construction of the azepane ring itself as a key part of the synthesis. This involves disconnecting the seven-membered ring to reveal acyclic precursors. Such disconnections open up possibilities for various cyclization strategies to form the azepane skeleton, which can then be subsequently alkylated. Ring expansion methodologies, starting from more readily available five- or six-membered heterocycles like pyrrolidine (B122466) or piperidine (B6355638), present another strategic disconnection. acs.org

Direct Alkylation Strategies for Azepane Scaffolds

The direct alkylation of azepane represents the most direct synthetic route to this compound. This approach leverages the nucleophilicity of the secondary amine within the azepane ring.

Nucleophilic Substitution Reactions with Halogenated Propanes

The synthesis can be achieved through the nucleophilic substitution reaction between azepane and a suitable halogenated propane (B168953). lookchem.com In this reaction, the nitrogen atom of the azepane acts as a nucleophile, attacking the electrophilic carbon of the chloropropyl chain. 1,2-dichloropropane is a common and logical choice for the alkylating agent in this context. The reaction proceeds via an SN2 mechanism, where the azepane displaces one of the chloride ions. pages.devsavemyexams.com

It is important to consider that the use of 1,2-dichloropropane can potentially lead to a mixture of products due to the presence of two chlorine atoms. The primary chloride is generally more reactive towards SN2 displacement than the secondary chloride. However, the reaction conditions can be tailored to favor the desired isomer.

Optimization of Reaction Conditions for Regio- and Chemoselectivity

Controlling the regioselectivity and chemoselectivity of the alkylation reaction is crucial for maximizing the yield of the desired product, this compound. Several factors influence the outcome of the reaction, including the choice of base, solvent, temperature, and the stoichiometry of the reactants. mdpi.comrsc.orgacs.org

The use of a suitable base is often necessary to deprotonate the azepane, thereby increasing its nucleophilicity. The choice of solvent can also play a significant role; polar aprotic solvents are generally preferred for SN2 reactions. Temperature control is another critical parameter, as higher temperatures can sometimes lead to undesired side reactions, such as elimination or reaction at the second chlorine atom. chemguide.co.uk

The table below summarizes key considerations for optimizing the direct alkylation of azepane.

ParameterInfluence on ReactionDesired Condition for Selectivity
Base Enhances nucleophilicity of azepaneA non-nucleophilic base to avoid competing reactions
Solvent Affects reaction rate and solubilityPolar aprotic (e.g., DMF, DMSO) to favor SN2
Temperature Influences reaction rate and side reactionsModerate temperature to balance rate and selectivity
Stoichiometry Controls the extent of alkylationUse of an excess of azepane can minimize dialkylation

Multi-Component and Multi-Step Synthesis from Precursor Molecules

In cases where the direct alkylation approach is not optimal, multi-step synthetic sequences provide alternative pathways to this compound. These methods often involve the construction of the azepane ring as a key step. acs.orgmdpi.comrsc.orgacs.orgnorthumbria.ac.ukresearchgate.netbeilstein-journals.orgrsc.org

Ring Expansion Methodologies from Smaller Heterocycles (e.g., Pyrrolidines, Piperidines)

Ring expansion reactions offer an elegant way to synthesize azepanes from more common five- or six-membered heterocyclic precursors like pyrrolidines and piperidines. acs.orgmdpi.comacs.orgbeilstein-journals.orgrsc.orgresearchgate.net These methods often involve the formation of a bicyclic intermediate which then undergoes a regioselective ring-opening to yield the seven-membered azepane ring. researchgate.net

For instance, a suitably substituted pyrrolidine or piperidine can be converted into a bicyclic azetidinium intermediate. researchgate.netdntb.gov.ua The subsequent nucleophilic attack can lead to the expansion of the ring system to an azepane. researchgate.net Recent developments have shown that palladium-catalyzed rearrangements of allylic amines can efficiently facilitate the two-carbon ring expansion of pyrrolidines and piperidines to their corresponding azepane and azocane (B75157) counterparts. northumbria.ac.ukrsc.orgchemrxiv.org Photochemical methods have also been employed for the ring expansion of N-vinylpyrrolidinones to azepin-4-ones, which can be further functionalized. nih.govorganic-chemistry.orgnih.gov

Cyclization Reactions for Azepane Ring Formation (e.g., Radical, Photochemical, Catalytic)

The formation of the azepane ring through the cyclization of an acyclic precursor is a fundamental strategy in heterocyclic chemistry. mdpi.comrsc.orgacs.orgnorthumbria.ac.ukbeilstein-journals.orgresearchgate.netresearchgate.netdntb.gov.uarsc.orgchemrxiv.orgnih.govorganic-chemistry.orgnih.govresearchgate.netresearchgate.netresearchgate.netrsc.orgnih.govresearchgate.net Various types of cyclization reactions can be employed, each with its own advantages and substrate scope.

Radical Cyclization: This method involves the generation of a radical species that undergoes an intramolecular cyclization to form the azepane ring. These reactions can be initiated by various radical initiators and are often tolerant of a range of functional groups. rsc.orgscispace.com

Photochemical Cyclization: Photochemical reactions can provide unique pathways for ring formation. For example, the photochemical rearrangement of N-vinylpyrrolidinones can lead to azepinones. nih.govorganic-chemistry.orgnih.gov Another photochemical strategy involves the dearomative ring expansion of nitroarenes to form azepines, which can then be reduced to azepanes. researchgate.netresearchgate.netnih.gov

Catalytic Cyclization: Transition metal catalysis offers powerful tools for constructing cyclic systems. Catalysts based on rhodium, gold, and copper have been used to effect the cyclization of various precursors to form azepane derivatives. mdpi.comacs.orgbeilstein-journals.orgresearchgate.netresearchgate.net For instance, gold-catalyzed intramolecular hydroamination of alkynic sulfonamides has been shown to produce azepine frameworks through a 7-exo-dig cyclization. beilstein-journals.org

The following table provides a comparative overview of different cyclization strategies for azepane synthesis.

Cyclization MethodKey FeaturesExample Precursor Type
Radical Tolerant of various functional groups; can be initiated by light or chemical initiators.Unsaturated haloamines
Photochemical Utilizes light energy to drive unique transformations; can lead to complex structures.N-vinylpyrrolidinones, Nitroarenes
Catalytic High efficiency and selectivity; broad substrate scope depending on the catalyst.Alkenyl or alkynyl amines

Application of Catalytic Approaches (e.g., Metal-Catalyzed Cyclizations)

The construction of the azepane ring, a seven-membered nitrogen heterocycle, often presents a kinetic challenge that can be overcome through the use of transition metal catalysis. Current time information in Bangalore, IN. Various metals have been employed to facilitate the cyclization reactions that form the core of this structure.

Copper-Catalyzed Reactions: Copper(I) has proven to be an effective catalyst for the synthesis of functionalized azepines through tandem amination/cyclization reactions of allenynes. Current time information in Bangalore, IN.unifi.it This methodology allows for the formation of trifluoromethyl-substituted azepine-2-carboxylates. Current time information in Bangalore, IN.unifi.it While not a direct synthesis of this compound, this approach highlights the utility of copper in constructing the azepane skeleton, which could subsequently be N-alkylated.

Palladium-Catalyzed Cyclizations: Palladium catalysts have been instrumental in the asymmetric [4+3] cyclization of trimethylenemethane donors with benzofuran-derived azadienes, leading to the formation of benzofuro[3,2-b]azepine skeletons with high yields and excellent stereoselectivities. cancer.gov This demonstrates the power of palladium in orchestrating complex cyclizations to afford chiral azepine frameworks. Furthermore, palladium-catalyzed decarboxylation has enabled an exclusive [5+2] annulation to produce N-aryl azepanes. masterorganicchemistry.com

Gold-Catalyzed Hydroamination: Gold catalysts, particularly with triethynylphosphine ligands, have been utilized for the intramolecular hydroamination of alkynic sulfonamides. nih.gov This method facilitates a 7-exo-dig cyclization to afford tetrahydroazepine derivatives. nih.gov

Iron-Catalyzed Cyclizations: More recently, sustainable iron(III) salts have been developed as catalysts for the silyl (B83357) aza-Prins cyclization, providing a direct and efficient route to tetrahydroazepines. acs.org

These metal-catalyzed methodologies primarily focus on the construction of the azepane ring. The synthesis of this compound would then likely proceed via a subsequent N-alkylation of the pre-formed azepane ring with a suitable 1-chloro-2-halopropane derivative.

Catalyst System Reaction Type Substrates Product Type Key Features
Cu(I)Tandem Amination/CyclizationFluorinated AllenynesFunctionalized AzepinesEfficient for substituted azepine synthesis. Current time information in Bangalore, IN.unifi.it
PalladiumAsymmetric [4+3] CyclizationTrimethylenemethane donorsBenzofuro[3,2-b]azepinesHigh yields and stereoselectivities. cancer.gov
Gold-TriethynylphosphineIntramolecular HydroaminationAlkynic SulfonamidesTetrahydroazepinesFacilitates 7-exo-dig cyclization. nih.gov
Iron(III) SaltsSilyl Aza-Prins CyclizationAllylsilyl AminesTetrahydroazepinesSustainable and efficient. acs.org

Stereoselective and Enantioselective Synthesis Strategies

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly for compounds with potential biological activity. The synthesis of chiral azepanes, including enantiomerically enriched this compound, can be approached through several strategic avenues.

Asymmetric Catalysis

Asymmetric catalysis offers a powerful tool for establishing chirality in the azepane ring system.

Palladium-Catalyzed Asymmetric Cyclization: As mentioned earlier, palladium-catalyzed asymmetric [4+3] cyclization provides a direct route to chiral azepine frameworks with excellent enantioselectivity. cancer.gov This method relies on the use of chiral ligands to control the stereochemical outcome of the cyclization.

Gold-Catalyzed Asymmetric Cycloisomerization: Gold(I) catalysts, in conjunction with chiral ligands, have been used in the asymmetric cycloisomerization of 1,6-enynes to produce azepine-fused cyclobutanes. vaia.com This reaction proceeds through a cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement cascade, where the chirality is established in the initial cyclopropanation step. vaia.com

Organocatalysis: Chiral phosphoric acids have emerged as effective organocatalysts for the enantioselective intramolecular aza-Michael cyclization of Cbz-protected bis-homoallylic amines, leading to the formation of enantioenriched pyrrolidines. researchgate.net While this example focuses on pyrrolidine synthesis, the principles of organocatalysis could potentially be extended to the formation of chiral azepanes.

Catalyst/Method Reaction Key Feature
Palladium/Chiral LigandAsymmetric [4+3] CyclizationHigh enantioselectivity in azepine formation. cancer.gov
Gold(I)/Chiral LigandAsymmetric CycloisomerizationEstablishes chirality via cyclopropanation. vaia.com
Chiral Phosphoric AcidIntramolecular aza-Michael CyclizationPotential for enantioselective azepane synthesis. researchgate.net

Chiral Pool Approaches

The chiral pool refers to the collection of readily available, enantiopure natural products that can be used as starting materials in synthesis. nih.gov This strategy is particularly effective when the target molecule shares structural features with a known chiral compound.

For the synthesis of a chiral derivative of this compound, one could envision starting from a chiral amino acid or a sugar derivative. For instance, L-proline has been used as a starting material for the synthesis of enantiopure 4-substituted α-trifluoromethyl azepanes via a ring expansion of a trifluoromethyl pyrrolidine intermediate. The chirality of the starting L-proline is transferred to the final azepane product with high enantiomeric excess.

Diastereoselective Control

Diastereoselective synthesis aims to control the formation of one diastereomer over another. This is often achieved by using a chiral auxiliary or by taking advantage of the inherent stereochemistry of a substrate.

Lithiation-Conjugate Addition: A highly diastereoselective and enantioselective synthesis of substituted azepanes has been achieved through a (-)-sparteine-mediated asymmetric lithiation-conjugate addition of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines to a β-aryl α,β-unsaturated ester. nih.govmdpi.com This is followed by hydrolysis, cyclization, and reduction to afford the desired azepane. nih.govmdpi.com

Substrate-Controlled Diastereoselectivity: The hydroboration of tetrahydroazepines has been shown to proceed with diastereoselectivity that is dependent on the substrate. scispace.com This allows for the synthesis of regioisomeric azepanols, which can then be oxidized to the corresponding oxo-azepines. scispace.com

Piperidine Ring Expansion: Diastereomerically pure azepane derivatives have been prepared with excellent stereoselectivity and regioselectivity through the ring expansion of piperidines. acs.org This strategy has been successfully applied to the construction of the azepine backbone of potentially biologically active compounds. acs.org

Method Key Transformation Stereochemical Outcome
Lithiation-Conjugate AdditionAsymmetric deprotonation and additionHigh diastereoselectivity and enantioselectivity. nih.govmdpi.com
Hydroboration of TetrahydroazepinesOxidation of the azepane ringSubstrate-dependent diastereoselectivity. scispace.com
Piperidine Ring ExpansionRearrangement of piperidine to azepaneHigh diastereoselectivity and regioselectivity. acs.org

Chemical Reactivity, Mechanistic Studies, and Transformative Pathways of 1 1 Chloropropan 2 Yl Azepane

Nucleophilic Substitution Reactions Involving the Chloro-Substituent

The chloroalkane functionality in 1-(1-chloropropan-2-yl)azepane is the primary site for nucleophilic substitution reactions. A nucleophile, an electron-rich species, can replace the chlorine atom, which acts as a leaving group. encyclopedia.pub The specific pathway of this substitution is highly dependent on the reaction conditions and the nature of the nucleophile.

Nucleophilic substitution reactions at a saturated carbon atom, such as the one bearing the chlorine in this compound, generally proceed through either an SN1 (substitution nucleophilic unimolecular) or an SN2 (substitution nucleophilic bimolecular) mechanism. encyclopedia.pubmasterorganicchemistry.com

The SN2 pathway involves a concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com This leads to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. For this compound, the secondary nature of the chlorinated carbon suggests that SN2 reactions are possible, particularly with strong, unhindered nucleophiles in polar aprotic solvents.

The SN1 pathway , in contrast, is a stepwise mechanism. masterorganicchemistry.com It begins with the slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. The rate of an SN1 reaction is dependent only on the concentration of the substrate. The secondary carbocation that would be formed from this compound is relatively stable, suggesting that SN1 reactions could occur, especially in the presence of a weak nucleophile in a polar protic solvent.

The choice between the SN1 and SN2 pathways can be influenced by several factors, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Factors Influencing SN1 vs. SN2 Pathways for this compound

FactorCondition Favoring SN1Condition Favoring SN2
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, RS⁻, N₃⁻)
Solvent Polar Protic (e.g., ethanol, water)Polar Aprotic (e.g., acetone, DMF)
Leaving Group Good (stabilizes negative charge)Good (stabilizes negative charge)
Substrate Secondary, bulkySecondary, less sterically hindered

The stereochemical outcome of a nucleophilic substitution reaction on this compound is a direct consequence of the reaction mechanism.

SN2 reactions proceed with a complete inversion of stereochemistry at the chiral center (the carbon bonded to the chlorine). This is because the nucleophile attacks from the side opposite to the leaving group.

SN1 reactions typically lead to a racemic mixture of products. The planar carbocation intermediate can be attacked by the nucleophile from either face with roughly equal probability, leading to both retention and inversion of the original stereochemistry.

A study on the substitution of energetic ³⁴mCl on chiral 2-chloropropionyl chloride in the liquid phase showed a net inversion, suggesting a significant contribution from an SN2-like mechanism. unl.edu While a different system, this highlights the potential for stereochemical control in substitution reactions of similar chlorinated propane (B168953) derivatives.

Azepane Ring Reactivity and Functionalization

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a common motif in bioactive molecules. nih.govmdpi.comnih.gov Its reactivity is centered around the lone pair of electrons on the nitrogen atom and the potential for transformations on the ring itself.

The nitrogen atom in the azepane ring of this compound is nucleophilic and basic due to the presence of a lone pair of electrons. This allows for a variety of reactions:

Quaternization: The nitrogen can react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction proceeds via an SN2 mechanism.

Derivatization: The nitrogen can be acylated, sulfonylated, or undergo other reactions to introduce new functional groups. These transformations can be used to modify the properties of the molecule.

While the primary focus is on the chloro-substituent and the nitrogen atom, it is theoretically possible to perform functional group transformations on the carbon skeleton of the azepane ring. Such modifications would likely require multi-step synthetic sequences and are beyond the scope of simple reactivity patterns. The conformational flexibility of the azepane ring can play a significant role in the stereochemical outcome of such reactions. lifechemicals.com

Elimination Reactions and Olefin Formation

In the presence of a base, this compound can undergo an elimination reaction to form an olefin (alkene). This reaction, often competing with nucleophilic substitution, involves the removal of the chlorine atom and a proton from an adjacent carbon atom. The regiochemical and stereochemical outcomes of elimination reactions are governed by Zaitsev's and Hofmann's rules, and the stereochemistry of the starting material.

For this compound, elimination could theoretically lead to two possible olefin products. The major product would be predicted by Zaitsev's rule, which states that the more substituted alkene is generally the major product.

Table 2: Potential Products of Elimination Reaction of this compound

ReactantBase/SolventMajor Product (Zaitsev)Minor Product (Hofmann)
This compoundStrong, non-bulky base (e.g., NaOEt/EtOH)1-(Prop-1-en-2-yl)azepane1-(Prop-2-en-1-yl)azepane
This compoundStrong, bulky base (e.g., t-BuOK/t-BuOH)1-(Prop-2-en-1-yl)azepane1-(Prop-1-en-2-yl)azepane

The stereochemistry of the elimination reaction is also of importance, with anti-periplanar arrangements of the proton and leaving group being favored in E2 reactions.

Rearrangement Reactions and Isomerization Pathways

The presence of the azepane nitrogen atom in proximity to the electrophilic carbon bearing the chlorine atom is expected to lead to intramolecular cyclization, forming a bicyclic aziridinium (B1262131) ion intermediate. This phenomenon, known as neighboring group participation or anchimeric assistance, significantly influences the reaction pathways and rates. wikipedia.orgyoutube.com The formation of this strained, three-membered ring intermediate is a key step that precedes subsequent rearrangement and isomerization.

The proposed mechanistic pathway commences with the intramolecular displacement of the chloride leaving group by the lone pair of electrons on the azepane nitrogen. This results in the formation of a transient, chiral aziridinium cation.

Postulated Isomerization Pathway:

Formation of the Aziridinium Intermediate: The nitrogen atom of the azepane ring acts as an internal nucleophile, attacking the carbon atom bonded to the chlorine. This leads to the formation of a bicyclic aziridinium ion and the expulsion of the chloride ion.

Nucleophilic Ring-Opening: The aziridinium ion is a highly reactive intermediate susceptible to nucleophilic attack. In the absence of a strong external nucleophile, the chloride ion, acting as a nucleophile, can attack either of the two carbon atoms of the aziridinium ring.

Attack at the original electrophilic carbon (C2 of the propyl chain) would regenerate the starting material, this compound.

Attack at the other carbon of the aziridinium ring (C1 of the propyl chain) would lead to the formation of an isomeric product, 1-(2-chloropropan-1-yl)azepane.

This process establishes an equilibrium between the two isomeric chloro-substituted azepanes, with the composition of the mixture being dependent on the relative thermodynamic stabilities of the isomers and the reaction conditions.

Step Description Intermediate/Product
1Intramolecular SN2 attack by the azepane nitrogenBicyclic aziridinium ion
2aNucleophilic attack by Cl- at C2This compound (starting material)
2bNucleophilic attack by Cl- at C11-(2-Chloropropan-1-yl)azepane (isomer)

This interactive table outlines the proposed isomerization pathway.

Chemo-, Regio-, and Stereoselectivity in Reactions

The formation of the aziridinium ion intermediate is central to understanding the selectivity observed in reactions of this compound with external nucleophiles.

Chemoselectivity: In the presence of multiple functional groups, reactions involving this compound are expected to be highly chemoselective. The intramolecular cyclization to the aziridinium ion is typically a rapid process, meaning that reactions will preferentially occur via this intermediate rather than through a direct SN2 or SN1 reaction at the carbon-chlorine bond. wikipedia.org

Regioselectivity: The regioselectivity of nucleophilic attack on the bicyclic aziridinium ion intermediate is a critical consideration. The nucleophile can, in principle, attack either of the two carbons of the three-membered ring. The preferred site of attack is influenced by both steric and electronic factors.

Steric Hindrance: Nucleophilic attack is generally favored at the less sterically hindered carbon atom.

Electronic Effects: The distribution of positive charge in the aziridinium ion also directs the incoming nucleophile.

In the case of the aziridinium ion derived from this compound, the two carbons of the former propyl chain are not equally substituted. One is a primary carbon, and the other is a secondary carbon. Generally, nucleophilic attack on aziridinium ions favors the less substituted position due to reduced steric hindrance. spcmc.ac.in This would suggest a preference for the formation of products where the nucleophile has bonded to the terminal carbon of the propyl chain.

Stereoselectivity: Reactions proceeding through the bicyclic aziridinium ion intermediate are expected to be highly stereoselective. masterorganicchemistry.com The formation of the aziridinium ion occurs with inversion of configuration at the carbon center bearing the leaving group. The subsequent nucleophilic ring-opening also proceeds via an SN2-like mechanism, resulting in a second inversion of configuration at the center of attack.

Selectivity Type Governing Factor Predicted Outcome
Chemoselectivity Rapid formation of the aziridinium intermediatePreferential reaction via the aziridinium ion pathway over direct substitution.
Regioselectivity Steric and electronic effects on the aziridinium ionNucleophilic attack is favored at the less sterically hindered carbon of the aziridinium ring.
Stereoselectivity Double SN2 inversion mechanismOverall retention of stereochemistry at the reaction center.

This interactive table summarizes the predicted selectivity in reactions of this compound.

It is important to note that while these predictions are based on well-established principles of organic chemistry, the actual reactivity and selectivity of this compound would need to be confirmed through experimental investigation.

Advanced Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns, a complete picture of atomic connectivity can be constructed.

¹H and ¹³C NMR Applications

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the electronic environment of each proton and carbon atom in 1-(1-chloropropan-2-yl)azepane.

The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The protons on the azepane ring would likely appear as a series of complex multiplets in the upfield region, typically between δ 1.5 and δ 3.0 ppm. The protons of the chloropropyl side chain would be more downfield due to the electron-withdrawing effects of the nitrogen and chlorine atoms. For instance, the methine proton (CH) adjacent to both the nitrogen and the chloromethyl group would be expected to be the most deshielded proton of the side chain.

In the ¹³C NMR spectrum, each unique carbon atom of this compound would give rise to a distinct signal. The carbon atoms of the azepane ring are expected to resonate in the range of δ 25-60 ppm. The carbons of the chloropropyl side chain would be shifted further downfield. The carbon atom bonded to the chlorine (CH₂Cl) would likely appear around δ 45-55 ppm, while the carbon attached to the nitrogen (CH) would be expected in the δ 60-70 ppm range.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Azepane CH₂ (α to N)2.8 - 3.0m-
Azepane CH₂ (β, γ to N)1.5 - 1.8m-
CH (on side chain)3.1 - 3.3m-
CH₂Cl3.6 - 3.8d~6.5
CH₃1.1 - 1.3d~6.8

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Azepane C (α to N)55 - 60
Azepane C (β to N)27 - 30
Azepane C (γ to N)25 - 28
CH (on side chain)60 - 65
CH₂Cl48 - 52
CH₃15 - 20

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the methine proton (CH) of the side chain and the protons of the adjacent methyl (CH₃) and chloromethyl (CH₂Cl) groups. It would also map out the connectivity of the protons within the azepane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This technique would definitively assign which protons are attached to which carbon atoms by showing a cross-peak for each C-H bond. For example, it would link the proton signal predicted at δ 3.6-3.8 ppm to the carbon signal at δ 48-52 ppm, confirming the CH₂Cl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between carbons and protons, typically over two to three bonds. This is vital for connecting different spin systems. For instance, HMBC would show a correlation between the protons of the methyl group (CH₃) and the carbon of the methine group (CH), as well as the methine carbon (CH) and the alpha-carbons of the azepane ring, unequivocally establishing the connection point of the side chain to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformational preferences. In this case, NOESY could reveal through-space interactions between the protons of the chloropropyl side chain and certain protons on the azepane ring, providing insight into the molecule's preferred three-dimensional structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the molecule with high confidence. For this compound (C₉H₁₈ClN), HRMS would be expected to show a molecular ion peak [M]⁺. A key feature would be the isotopic pattern characteristic of a chlorine-containing compound: two peaks, one for the molecule containing the ³⁵Cl isotope and another, approximately one-third the intensity, for the molecule with the ³⁷Cl isotope, two mass units higher. docbrown.info HRMS can distinguish between ions with the same nominal mass but different elemental compositions, providing an unambiguous molecular formula. nih.govresearchgate.net

Predicted HRMS Data for this compound

IonCalculated m/z ([M]⁺ for C₉H₁₈³⁵ClN)Calculated m/z ([M+2]⁺ for C₉H₁₈³⁷ClN)
[C₉H₁₈ClN]⁺175.1128177.1098

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sums.ac.ir This technique is well-suited for the analysis of volatile compounds like this compound. The mass spectrum obtained from GC-MS would show the molecular ion and a series of fragment ions. The fragmentation pattern is like a fingerprint for the molecule and can be used to confirm its structure.

Common fragmentation pathways for N-alkylated amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). For this compound, a prominent fragment would be expected from the loss of the chloropropyl side chain, resulting in an azepane-related cation. Another likely fragmentation would be the loss of a chlorine radical.

Predicted Key Fragments in the GC-MS Spectrum

m/zPossible Fragment Structure
175/177[C₉H₁₈ClN]⁺ (Molecular Ion)
140[C₉H₁₈N]⁺ (Loss of Cl)
98[C₆H₁₂N]⁺ (α-cleavage, azepane-related fragment)
77[C₃H₆Cl]⁺ (Chloropropyl cation)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, allowing for their identification.

For this compound, the IR spectrum would be expected to show characteristic C-H stretching vibrations for the alkyl groups in the 2850-3000 cm⁻¹ region. C-N stretching vibrations would likely appear in the 1000-1250 cm⁻¹ range. A key diagnostic peak would be the C-Cl stretch, which typically appears in the fingerprint region between 600 and 800 cm⁻¹. docbrown.info The absence of strong absorptions for groups like O-H (3200-3600 cm⁻¹) or C=O (1650-1800 cm⁻¹) would confirm their absence in the molecule.

Raman spectroscopy would provide complementary information. While C-N and C-Cl bonds show characteristic signals, the non-polar C-C bonds of the aliphatic rings and chains often produce stronger signals in Raman than in IR, providing further confirmation of the carbon skeleton.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
2850-3000C-H stretchAlkyl (CH, CH₂, CH₃)
1450-1470C-H bendAlkyl (CH₂)
1370-1380C-H bendAlkyl (CH₃)
1000-1250C-N stretchTertiary Amine
600-800C-Cl stretchAlkyl Chloride

X-ray Crystallography for Solid-State Structural Determination

A complete crystallographic analysis of this compound would involve the successful crystallization of the compound to obtain a single crystal of suitable quality for diffraction experiments. This crystal would then be subjected to X-ray diffraction, and the resulting data would be used to solve and refine the crystal structure.

The expected outcomes of such an analysis would be presented in detailed tables, including:

Crystal Data and Structure Refinement Details: This table would summarize the empirical formula, formula weight, crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), unit cell volume, number of molecules per unit cell (Z), calculated density, absorption coefficient, and details of the data collection and structure refinement process.

Selected Bond Lengths and Angles: This would provide precise measurements of the distances between bonded atoms and the angles between adjacent bonds within the this compound molecule.

Torsion Angles: These values would describe the conformation of the molecule, particularly the puckering of the azepane ring and the orientation of the chloropropyl substituent.

Hydrogen Bonding Parameters: If present, this table would detail the geometry of any hydrogen bonds, which are crucial intermolecular interactions influencing the crystal packing.

Without experimental data from an X-ray diffraction study of this compound, any discussion of its specific solid-state structure would be purely speculative. The scientific community relies on published, peer-reviewed data for such detailed structural characterizations.

Future research involving the synthesis and crystallization of this compound may lead to a successful X-ray crystallographic analysis, which would then allow for a complete and accurate description of its solid-state structure as outlined above.

Theoretical and Computational Investigations of 1 1 Chloropropan 2 Yl Azepane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. However, no specific studies applying these methods to 1-(1-Chloropropan-2-yl)azepane have been identified.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a powerful computational method for determining the most stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For the parent azepane ring, studies have shown a preference for twist-chair and chair conformations, depending on the computational method and the presence of heteroatoms. These studies provide a methodological basis for how such an analysis could be conducted.

A conformational search for this compound would involve rotating the bonds of the azepane ring and the N-substituted chloropropyl chain to identify all possible low-energy structures. Subsequent geometry optimization and frequency calculations at a suitable level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)) would confirm these structures as true energy minima and provide their relative energies, thus predicting the most likely conformation(s) of the molecule at equilibrium. However, no such data has been published.

Table 1: Hypothetical DFT Data for Conformational Analysis of this compound

Conformer Relative Energy (kcal/mol) Dipole Moment (Debye) Key Dihedral Angles (°)
Data Not Available N/A N/A N/A
Data Not Available N/A N/A N/A

Ab Initio Calculations of Reactivity Parameters (e.g., Electrophilicity, Nucleophilicity)

Ab initio calculations, which are based on first principles of quantum mechanics, are used to compute various parameters that describe a molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding electrophilic and nucleophilic behavior. From these, global reactivity descriptors such as chemical hardness, softness, and the electrophilicity index can be derived.

For this compound, such calculations would pinpoint the most likely sites for nucleophilic attack (e.g., the carbon atom bonded to chlorine) and electrophilic interaction (e.g., the lone pair of the nitrogen atom). Analysis of the molecular electrostatic potential (MEP) would visually represent these reactive sites. Currently, no published studies contain these specific calculations for the target molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the conformational flexibility and the influence of a solvent. An MD simulation of this compound in a solvent like water or chloroform (B151607) would reveal how the molecule explores different conformations in solution and how solvent molecules arrange themselves around it. This is critical for understanding its behavior in a realistic chemical environment. To date, no MD simulation studies specifically focusing on this compound have been found in the literature.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data, such as NMR chemical shifts (¹H, ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structure. DFT calculations, for instance, can provide theoretical vibrational frequencies that, when scaled, correlate well with experimental IR spectra. Similarly, methods like GIAO (Gauge-Independent Atomic Orbital) are used to predict NMR spectra. There are currently no available published predicted spectroscopic parameters for this compound.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Parameter Type Predicted Value
¹³C NMR Chemical Shift (C-Cl) Data Not Available
¹H NMR Chemical Shift (CH-Cl) Data Not Available

| IR Vibrational Frequency (C-Cl stretch) | Data Not Available |

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor to Structurally Diverse Azepane Derivatives

The chemical structure of 1-(1-Chloropropan-2-yl)azepane offers two primary sites for chemical modification: the azepane ring and the chloropropyl side chain. The presence of the chlorine atom, a good leaving group, makes the side chain susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, leading to the generation of a library of structurally diverse azepane derivatives.

Key transformations could include:

Amination: Reaction with various primary and secondary amines would yield diamine structures, which are prevalent in many pharmacologically active molecules.

Alkoxylation/Thiolation: Displacement of the chloride with alcohols or thiols would introduce ether or thioether linkages, respectively, enabling the exploration of different physicochemical properties.

Cyanation: The introduction of a nitrile group via reaction with a cyanide salt provides a versatile handle for further chemical manipulation, such as reduction to an amine or hydrolysis to a carboxylic acid.

Azide (B81097) Formation: Substitution with an azide ion would pave the way for the synthesis of triazoles through click chemistry or reduction to a primary amine.

These potential transformations are summarized in the table below, illustrating the breadth of derivatives accessible from this single precursor.

NucleophileResulting Functional GroupPotential Derivative Class
Primary/Secondary AmineAmineDiaminoalkanes
Alcohol/AlkoxideEtherAminoethers
Thiol/ThiolateThioetherAminothioethers
CyanideNitrileAminonitriles
AzideAzideAzidoamines

The conformational flexibility of the azepane ring is a crucial factor influencing the biological activity of its derivatives. lifechemicals.com The ability to introduce various substituents allows for the modulation of this conformational preference, which is a key strategy in rational drug design. lifechemicals.com

Utilization in Scaffold-Oriented Synthesis for Complex Molecular Architectures

Scaffold-oriented synthesis aims to create collections of molecules with diverse three-dimensional shapes based on a common core structure. The azepane ring system serves as an excellent scaffold due to its inherent three-dimensionality and its presence in numerous bioactive compounds. lifechemicals.comacs.org this compound can be envisioned as a valuable building block in this synthetic strategy.

The reactive chloropropyl arm can be utilized in intramolecular reactions to construct bicyclic or more complex polycyclic systems. For instance, if a nucleophilic group is first attached to the azepane ring at a suitable position, subsequent intramolecular cyclization by displacement of the chloride could lead to the formation of fused or bridged ring systems. This approach allows for the rapid generation of novel and complex molecular architectures from a relatively simple starting material. acs.org

The concept of "scaffold hopping," where the core structure of a known active compound is replaced with a different scaffold to explore new intellectual property space and improve properties, is a common practice in medicinal chemistry. nih.govuniroma1.it Azepane-containing building blocks like this compound are instrumental in such endeavors, providing a non-planar, flexible core to replace more rigid or planar aromatic scaffolds.

The following table outlines hypothetical complex architectures that could be targeted using this compound as a starting point.

Synthetic StrategyResulting ArchitecturePotential Application
Intramolecular AminationFused or Bridged Bicyclic DiaminesCNS-active agents
Intramolecular Cyclization with a C-nucleophileAzepane-fused CarbocyclesNovel drug scaffolds
Ring-closing Metathesis (after functionalization)Macrocyclic AzepanesPeptidomimetics

Synthesis of Novel Chemical Entities with Potential for Further Functionalization

A key attribute of a valuable building block in organic synthesis is its capacity to introduce novel chemical features and provide handles for subsequent chemical modifications. this compound fulfills these criteria by combining the established azepane scaffold with a reactive and modifiable side chain.

The synthesis of novel chemical entities from this precursor would involve the initial modification of the chloropropyl group, as discussed in section 6.1, followed by further functionalization of the newly introduced group or the azepane ring itself. For example, a derivative containing an ester group could be hydrolyzed to a carboxylic acid, which could then be coupled with a diverse range of amines to generate an amide library.

Moreover, the tertiary amine of the azepane ring can be oxidized to an N-oxide, which can undergo further reactions, or the ring itself can be subjected to functionalization at one of the carbon atoms through various C-H activation methodologies, although this is often more challenging. The combination of these possibilities allows for the exploration of a vast chemical space, leading to the creation of novel compounds with unique properties and the potential for diverse biological activities. The inherent functionality of this compound makes it a readily available starting point for diversity-oriented synthesis.

Future Research Directions and Emerging Methodologies

Development of Novel Stereoselective Synthetic Routes and Cascade Reactions

The synthesis of structurally complex azepanes often presents challenges related to stereocontrol and efficiency. nih.govnih.gov Future research on 1-(1-Chloropropan-2-yl)azepane should prioritize the development of novel synthetic pathways that offer high stereoselectivity and atom economy, particularly through the use of cascade reactions.

Stereoselective Routes: The chloropropyl side chain of the target compound contains a stereocenter, making enantioselective synthesis a key objective. Current advanced strategies for synthesizing chiral azepanes could be adapted for this purpose. One promising approach is the stereoselective and regioselective ring expansion of piperidine (B6355638) derivatives, which has been shown to produce diastereomerically pure azepanes in excellent yields. rsc.org Another powerful technique is the osmium-catalyzed tethered aminohydroxylation, which can create new C-N bonds with exceptional regio- and stereocontrol, providing a route to heavily functionalized chiral azepanes. nih.gov Adapting these methods could allow for the precise installation of the chiral 1-chloropropan-2-yl group onto the azepane nitrogen.

Cascade Reactions: Cascade reactions, which involve multiple bond-forming events in a single operation, offer significant advantages in synthetic efficiency by reducing the number of purification steps and minimizing waste. nih.govbaranlab.org Research could focus on designing a cascade sequence that constructs the azepane ring and simultaneously installs the side chain. For instance, a tandem amination/cyclization of functionalized allenynes catalyzed by copper(I) has been used to create azepine derivatives and could be explored for the synthesis of saturated azepane systems. nih.gov A hypothetical cascade could involve an initial N-alkylation followed by an intramolecular cyclization, potentially triggered by a single catalyst or reagent.

Synthetic StrategyKey FeaturesPotential Advantages for Synthesis
Piperidine Ring Expansion Stereoselective and regioselective expansion of a six-membered ring to a seven-membered ring. rsc.orgHigh stereochemical control over the azepane core.
Tethered Aminohydroxylation Osmium-catalyzed formation of C-N and C-O bonds with predictable stereochemistry. nih.govExcellent control over new stereocenters on the ring.
Tandem Amination/Cyclization Copper-catalyzed reaction of amines with unsaturated synthons like allenynes. nih.govEfficient construction of the azepane ring from acyclic precursors.
[n+1] Cascade Cyclization Brønsted acid-triggered cleavage and cyclization to build seven-membered rings. nih.govMild, catalyst-free conditions for ring formation.

Exploration of Catalytic Transformations Involving the Compound (e.g., C-H Functionalization)

Once synthesized, this compound serves as a substrate for further diversification. Catalytic transformations, especially C-H functionalization, represent a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. acs.org

The direct functionalization of unactivated C(sp3)-H bonds is a frontier in organic synthesis. acs.org Future studies could explore the selective C-H functionalization of the azepane ring of this compound. Copper-catalyzed reactions have been successfully employed for the distal C(sp3)-H functionalization of N-substituted amides to generate azepanes, suggesting that similar strategies could be applied to modify the existing azepane core. acs.org Likewise, transition metals such as rhodium and iridium are known to catalyze allylic C-H functionalization, which could be adapted for targeted modifications if unsaturation is introduced into the azepane ring. acs.org

The chlorine atom on the side chain also provides a reactive handle for various catalytic cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The propyl chain itself could be a target for functionalization, leading to a diverse library of novel azepane derivatives with potential applications in medicinal chemistry.

Transformation TypeCatalytic SystemPotential Outcome
Distal Ring C-H Functionalization Copper (Cu) catalysts with directing groups. acs.orgIntroduction of new functional groups at specific positions on the azepane ring.
Side-Chain C-H Functionalization Silver (Ag) or other transition metal catalysts. nih.govModification of the 1-chloropropan-2-yl side chain.
Cross-Coupling at C-Cl Bond Palladium (Pd), Nickel (Ni), or Copper (Cu) catalysts.Replacement of the chlorine atom with aryl, alkyl, or other functional groups.

Advanced Mechanistic Investigations Using In Situ Spectroscopy

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new transformations. In situ spectroscopic techniques, such as Fourier-transform infrared (FT-IR) spectroscopy, are invaluable for monitoring reactions in real-time, identifying transient intermediates, and elucidating reaction pathways.

Future research should employ in situ spectroscopy to study the formation of this compound and its subsequent reactions. For example, in studying the N-alkylation of azepane with 1-chloro-2-propanol derivatives, in situ FT-IR could track the consumption of reactants and the formation of products and intermediates. mdpi.comresearchgate.net This data would provide critical insights into the reaction kinetics and the influence of catalysts, solvents, and temperature. Similarly, when exploring the C-H functionalization of the compound, in situ analysis could help identify the active catalytic species and key intermediates, leading to more rational catalyst design and reaction optimization. mdpi.com

Integration with Sustainable Chemistry Principles (e.g., Green Solvents, Flow Chemistry)

Modern chemical synthesis places a strong emphasis on sustainability. mdpi.com The future production and utilization of this compound should incorporate green chemistry principles to minimize environmental impact. nih.gov

Green Solvents: The choice of solvent is a critical factor in the environmental footprint of a chemical process. Research should focus on replacing traditional volatile organic compounds with greener alternatives. Deep eutectic solvents (DESs) have emerged as promising environmentally benign media for amine synthesis, sometimes acting as both solvent and catalyst to enhance reaction rates and selectivity. mdpi.com Other green options include bio-based solvents like ethanol or even solvent-free reaction conditions, which have been successfully applied in molybdenum-catalyzed allylic aminations. acs.orgresearchgate.net The use of supercritical carbon dioxide (sc-CO2) offers another sustainable route, acting as a non-toxic and easily removable solvent and promoter. chemistryviews.org

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and improved reproducibility. organic-chemistry.orgsoci.org A continuous flow process for the synthesis of this compound could allow for precise control over reaction parameters, such as temperature and residence time, potentially leading to higher yields and purities. beilstein-journals.org Flow reactors are particularly well-suited for handling hazardous reagents or intermediates due to the small reaction volumes, and they facilitate easier scale-up from laboratory to industrial production. soci.orgmdpi.com

Sustainable ApproachKey PrincipleApplication to this compound
Green Solvents Reduce or eliminate the use of hazardous solvents. mdpi.comSynthesis using deep eutectic solvents, ethanol, or supercritical CO2. mdpi.comacs.orgchemistryviews.org
Recyclable Catalysts Improve atom economy and reduce waste.Employing heterogeneous or recoverable catalysts for synthesis and functionalization. acs.org
Flow Chemistry Enhance safety, control, and scalability. organic-chemistry.orgDevelopment of a continuous manufacturing process for synthesis and modification. beilstein-journals.org
Atom Economy Maximize the incorporation of reactant atoms into the final product.Designing cascade reactions that minimize byproduct formation. baranlab.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.